molecular formula C14H10FN3O2 B3030315 1-(4-Fluorobenzyl)-5-nitro-1H-indazole CAS No. 887114-51-4

1-(4-Fluorobenzyl)-5-nitro-1H-indazole

Cat. No.: B3030315
CAS No.: 887114-51-4
M. Wt: 271.25
InChI Key: XZTQOLZBKIYIQF-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-5-nitro-1H-indazole (CAS 887114-51-4) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a 5-nitroindazole scaffold substituted at the N1 position with a 4-fluorobenzyl group, a structure recognized as a privileged scaffold in the design of biologically active molecules. Key Research Applications: This compound serves as a critical synthetic intermediate for developing novel therapeutic agents. Recent studies highlight its use in creating potent and selective Monoamine Oxidase B (MAO-B) inhibitors . MAO-B is a key target in the treatment of neurodegenerative disorders like Parkinson's disease, and derivatives of this compound have demonstrated competitive inhibition and superior selectivity indices compared to some established drugs . Furthermore, the 5-nitroindazole core is a subject of investigation in parasitology. Research indicates that incorporating a nitro group at the 5-position of the indazole ring can enhance trypanocidal activity against Trypanosoma cruzi , the parasite responsible for Chagas disease, potentially through a mechanism involving nitroreductase (NTR) activation and the induction of oxidative stress . Chemical Profile: - CAS Number: 887114-51-4 - Molecular Formula: C14H10FN3O2 - Molecular Weight: 271.25 g/mol - SMILES: O= N+ [O-] Safety and Handling: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-5-nitroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2/c15-12-3-1-10(2-4-12)9-17-14-6-5-13(18(19)20)7-11(14)8-16-17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTQOLZBKIYIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697984
Record name 1-[(4-Fluorophenyl)methyl]-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887114-51-4
Record name 1-[(4-Fluorophenyl)methyl]-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 4 Fluorobenzyl 5 Nitro 1h Indazole and Its Analogs

Strategies for 1-N-Alkylation of 5-nitro-1H-indazole

The direct N-alkylation of 1H-indazoles typically yields a mixture of N-1 and N-2 substituted products. nih.govbeilstein-journals.org The synthesis of 1-(4-fluorobenzyl)-5-nitro-1H-indazole specifically requires the selective introduction of the 4-fluorobenzyl group at the N-1 position. The regiochemical outcome of this reaction is influenced by several factors, including the nature of the substituent on the indazole ring, the choice of base and solvent, and the type of alkylating agent used. nih.gov

The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.gov Strategies to achieve regioselective N-1 alkylation often exploit this stability. Research has shown that the presence of an electron-withdrawing nitro group at the C-3 position can lead to marked N-1 regioselectivity when using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). nih.gov While the target molecule has the nitro group at C-5, this indicates the significant electronic influence of substituents on the reaction's outcome.

Commonly employed conditions for N-alkylation involve treating the parent 5-nitro-1H-indazole with an appropriate 4-fluorobenzyl halide, such as 1-(bromomethyl)-4-fluorobenzene, in the presence of a base. nih.gov The choice of base is crucial; strong bases like sodium hydride (NaH) or weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are frequently utilized. researchgate.net DFT (Density Functional Theory) calculations have been used to understand the mechanisms, suggesting that chelation with certain cations (like cesium) can favor N-1 substitution, while other non-covalent interactions may direct the reaction towards the N-2 position. beilstein-journals.org

Indazole SubstrateAlkylating AgentReaction Conditions (Base, Solvent)Major ProductReference
3-Nitro-1H-indazoleAlkyl BromideNaH, THFN-1 Alkylated nih.gov
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl IodideNaH, DMFMixture of N-1 (38%) and N-2 (46%) nih.govbeilstein-journals.org
Methyl 1H-indazole-3-carboxylate1-(Bromomethyl)-4-fluorobenzeneNot specifiedN-1 Alkylated nih.gov
5-Nitro-1H-indazoleω-(Dialkylamino)alkyl halidesNaH, DMFN-1 Alkylated researchgate.net

Functionalization of the Indazole Core with Nitro and Halogen Groups

The synthesis of the target compound relies on a pre-functionalized indazole core, specifically 5-nitro-1H-indazole. The introduction of a nitro group onto the indazole ring is a key step that can be achieved through various synthetic routes. One common method involves the cyclization of suitably substituted precursors. For instance, a route to 1-aryl-5-nitro-1H-indazoles starts from acetophenones substituted with fluorine at C-2 and a nitro group at C-5. nih.gov These precursors undergo reaction with arylhydrazines to form arylhydrazones, which then cyclize via a nucleophilic aromatic substitution (SNAr) mechanism to yield the 5-nitro-1H-indazole core. nih.gov

Direct nitration of the indazole ring is another approach, although controlling the regioselectivity can be challenging. An iron-promoted C3–H nitration of 2H-indazoles has been reported, providing a direct route to 3-nitro-2H-indazoles. researchgate.net The synthesis of 1-(4-methoxybenzoyl)-5-nitro-1H-indazole also involves the nitration of the indazole ring as a key step. ontosight.ai

Halogenation of the indazole core is also a valuable strategy for further functionalization. chim.it Halogen atoms, particularly iodine and bromine, can be introduced at various positions on the ring and subsequently used as handles for metal-catalyzed cross-coupling reactions to build more complex molecules. chim.itrsc.org For example, 6-bromo-1H-indazole can be iodinated at the 3-position, creating a di-halogenated intermediate ready for selective coupling reactions. rsc.org This highlights the utility of halogenated indazoles as versatile building blocks in synthetic chemistry.

Preparation of Related Fluorobenzyl-Substituted Nitroindazole Structures

The synthesis of compounds structurally related to this compound provides insight into the methodologies applicable to the target molecule. A notable example is the synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, which was prepared through the nucleophilic substitution of the N-H hydrogen of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene. nih.gov This reaction directly demonstrates the feasibility of introducing the 4-fluorobenzyl group onto the indazole nitrogen.

Another related class of compounds are the 1-aryl-5-nitro-1H-indazoles. An efficient two-step synthesis for these structures involves the initial formation of arylhydrazones from 2-fluoro-5-nitro-acetophenone, followed by a base-mediated cyclization. nih.gov A one-pot domino process has also been developed for this transformation, achieving high yields. nih.gov Although these examples result in an aryl group at N-1 instead of a fluorobenzyl group, the underlying strategy of building the functionalized indazole ring system is highly relevant.

Furthermore, the alkylation of 4-nitroimidazole (B12731) has been studied, showing that regioselectivity is sensitive to reaction conditions. While imidazole (B134444) is a different heterocyclic system, the principles of N-alkylation in the presence of a nitro group offer valuable parallels.

Advanced Synthetic Routes for Diverse Indazole Scaffolds

Beyond classical methods, advanced synthetic strategies have been developed to construct and functionalize the indazole scaffold, enabling the creation of diverse and complex molecules. researchgate.net These methods often offer improved efficiency, selectivity, and functional group tolerance.

One prominent area of development is the use of transition-metal-catalyzed reactions. Palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, are widely used to introduce aryl, vinyl, or other groups onto halogenated indazole cores. rsc.org These reactions are fundamental for building the complex architectures often found in biologically active indazole derivatives. rsc.orgnih.gov

C-H bond functionalization has emerged as a powerful tool for the late-stage modification of the indazole ring, avoiding the need for pre-functionalized substrates. rsc.org This approach allows for the direct introduction of functional groups at specific C-H bonds on the indazole scaffold, streamlining synthetic pathways. Additionally, visible-light-induced photocatalysis is a growing area, offering sustainable and mild conditions for various indazole functionalization reactions. rsc.org Annulation reactions, which construct the bicyclic indazole system from simpler acyclic or monocyclic precursors, represent another important strategy. For instance, a [3 + 2] annulation approach using arynes and hydrazones can efficiently construct the 1H-indazole skeleton. organic-chemistry.org These advanced methods provide a versatile toolkit for synthetic chemists to access a wide array of substituted indazoles for various applications. researchgate.netnih.gov

Preclinical Biological Activities and Pharmacological Potential of 1 4 Fluorobenzyl 5 Nitro 1h Indazole Derivatives

Antimicrobial Efficacy

The emergence of drug-resistant microbial strains necessitates the development of novel therapeutic agents. eurekaselect.com Research into 5-nitro-1H-indazole derivatives has revealed promising activity against various microbial pathogens.

Derivatives of 5-nitro indazole have been investigated for their antibacterial properties, particularly against mycobacteria. A study focusing on 5-nitro indazole acetamides demonstrated significant anti-tubercular activity. eurekaselect.com Compounds featuring a fluorine substitution exhibited potent efficacy against Mycobacterium tuberculosis H37Rv, with reported Minimum Inhibitory Concentration (MIC) values as low as 1.6 μg/mL. eurekaselect.com This highlights the potential of the fluorobenzyl moiety in enhancing antibacterial potency within this class of compounds.

Table 1: Antitubercular Activity of Selected 5-Nitro Indazole Derivatives Data sourced from research on 5-nitro indazole acetamides.

Compound TypeTarget OrganismPotency (MIC)Reference
Fluorine-substituted 5-nitro indazole acetamideMycobacterium tuberculosis H37Rv1.6 μg/mL eurekaselect.com

The antifungal potential of 5-nitro indazole derivatives has also been evaluated. Research on 5-nitro indazole acetamides showed that compounds synthesized using ethyl and methoxy (B1213986) substituted anilines demonstrated significant zones of inhibition against pathogenic fungi. eurekaselect.com These derivatives displayed noteworthy activity against Aspergillus niger and Candida albicans, with Minimum Inhibitory Concentration (MIC) values of 50 μg/mL, which were comparable to the standard antifungal drug, Fluconazole. eurekaselect.com

Table 2: Antifungal Activity of Selected 5-Nitro Indazole Acetamides

Compound TypeFungal StrainPotency (MIC)Reference
Ethyl/Methoxy-substituted 5-nitro indazole acetamidesAspergillus niger50 μg/mL eurekaselect.com
Ethyl/Methoxy-substituted 5-nitro indazole acetamidesCandida albicans50 μg/mL eurekaselect.com
Fluconazole (Reference Drug)Aspergillus niger- eurekaselect.com
Fluconazole (Reference Drug)Candida albicans- eurekaselect.com

Antiprotozoal Investigations

Protozoal infections like Chagas disease and leishmaniasis continue to be significant global health problems, with current therapies suffering from limitations such as toxicity and emerging resistance. nih.gov The 5-nitroindazole (B105863) scaffold has emerged as a promising template for developing new antiprotozoal agents. nih.gov

Investigations into 5-nitroindazole derivatives have revealed potent activity against Trypanosoma cruzi, the etiological agent of Chagas disease. nih.gov A study of N-benzyl-5-nitroindazole derivatives demonstrated that the presence of electron-withdrawing substituents, particularly fluorine, on the benzyl (B1604629) ring positively impacts trypanocidal activity. nih.gov Several derivatives showed significantly better activity against the epimastigote form of the parasite (IC50 = 1.00–8.75 µM) compared to the reference drug benznidazole (B1666585) (IC50 = 25.22 µM). nih.gov Furthermore, specific fluorine-containing derivatives displayed remarkable activity against the clinically relevant intracellular amastigote form and high selectivity, indicating a low cytotoxicity profile against mammalian cells. nih.gov

Table 3: In Vitro Trypanocidal Activity of 5-Nitroindazole Derivatives against T. cruzi

Compound TypeEpimastigotes IC50 (µM)Amastigotes IC50 (µM)Selectivity Index (Amastigote)Reference
Fluorine-substituted N-benzyl-5-nitroindazoles1.00 - 8.75< 7.0> 246 nih.gov
Benznidazole (Reference Drug)25.220.57≥ 10 nih.gov

Derivatives based on the 5-nitroindazole structure have shown significant potential as antileishmanial agents. nih.govmdpi.com Studies on 3-alkoxy-1-benzyl-5-nitroindazoles revealed potent and selective inhibitory activity against intracellular amastigotes of various Leishmania species, including L. amazonensis, L. infantum, and L. mexicana. mdpi.com For instance, against L. amazonensis, these derivatives showed IC50 values ranging from 0.43 to 5.6 µM with selectivity indices between 11 and 129. mdpi.com Similarly, 2-benzyl-5-nitroindazolin-3-one derivatives were also tested, with some compounds proving as active as the reference drug Amphotericin B against intracellular amastigotes. nih.govsemanticscholar.org

Table 4: In Vitro Antileishmanial Activity of 5-Nitroindazole Derivatives

Compound SeriesLeishmania SpeciesLife StageIC50 Range (µM)Selectivity Index (SI) RangeReference
3-alkoxy-1-benzyl-5-nitroindazolesL. amazonensisIntracellular Amastigote0.43 – 5.611 – 129 mdpi.com
3-alkoxy-1-benzyl-5-nitroindazolesL. infantumIntracellular Amastigote1.2 – 3.816 – 20 mdpi.com
3-alkoxy-1-benzyl-5-nitroindazolesL. mexicanaIntracellular Amastigote1.0 – 2.214 – 48 mdpi.com
2-benzyl-5-nitroindazolin-3-one derivativesL. amazonensisPromastigote< 1.0> 10 nih.govsemanticscholar.org
2-benzyl-5-nitroindazolin-3-one derivativesL. amazonensisIntracellular Amastigote0.46875 nih.govsemanticscholar.org

Anticancer and Antiproliferative Research

The indazole core is a key pharmacophore in several approved anticancer drugs, acting primarily as kinase inhibitors. nih.govnih.gov Consequently, various substituted indazole derivatives have been synthesized and evaluated for their antiproliferative activities against a range of human cancer cell lines. mdpi.com

One study reported a series of indazole derivatives, with compound 2f showing potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. nih.gov This compound was found to inhibit proliferation and colony formation in the 4T1 breast cancer cell line and induced apoptosis in a dose-dependent manner. nih.gov Another investigation into 1H-indazole-3-amine derivatives identified a compound, 6o, that exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line (IC50 = 5.15 µM) while showing greater selectivity for normal cells. mdpi.com The antitumor activity of mercapto-derived indazole compounds was found to be most effective against Hep-G2 cells, with some derivatives showing activity superior to the reference drug 5-fluorouracil. mdpi.com The substitution pattern on the indazole ring, such as the placement of fluorine atoms, was noted to have a significant effect on anti-proliferative activity. mdpi.com

Table 5: In Vitro Antiproliferative Activity of Selected Indazole Derivatives

Compound Series/IDCancer Cell LinePotency (IC50)Reference
Indazole Derivative (2f)Various cancer cell lines0.23 – 1.15 µM nih.gov
1H-indazole-3-amine (6o)K562 (Chronic Myeloid Leukemia)5.15 µM mdpi.com
1H-indazole-3-amine (6o)HEK-293 (Normal Cell)33.2 µM mdpi.com
Mercapto-derived indazolesHep-G2 (Hepatoma)> 5-Fu mdpi.com

Inhibition of Cancer Cell Proliferation in Cell Lines

The indazole scaffold is a core component of various compounds investigated for their antiproliferative properties against a range of cancer cell lines. Studies on different indazole derivatives have demonstrated their potential to inhibit the growth of various cancer cells. For instance, a series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against human lung cancer (A549), chronic myeloid leukemia (K562), prostate cancer (PC-3), and hepatoma (Hep-G2) cell lines. clearsynth.com One of the synthesized compounds exhibited a significant inhibitory effect against the K562 cell line, with an IC50 value of 5.15 µM, and showed good selectivity when tested against normal human embryonic kidney cells (HEK-293). clearsynth.com

Similarly, the antiproliferative effects of nitro-substituted hydroxynaphthanilides have been explored, indicating that the position of the nitro group can influence the potency of cell growth inhibition. chemenu.com The substitution pattern on the indazole ring and the nature of the substituents play a crucial role in determining the antiproliferative efficacy and the spectrum of activity against different cancer cell types. clearsynth.comcymitquimica.com

Table 1: Antiproliferative Activity of Selected Indazole Derivatives

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
Indazole Derivative 6o K562 5.15 clearsynth.com

Note: This table presents data for related indazole derivatives, not 1-(4-Fluorobenzyl)-5-nitro-1H-indazole.

Cell Cycle Modulation Studies in Cancer Cells

Certain indazole derivatives have been shown to exert their antitumor effects by modulating the cell cycle. clearsynth.com For example, treatment of K562 cells with a particular indazole derivative led to an increase in the G0/G1 cell population and a significant decrease in the proportion of cells in the S phase. clearsynth.com This suggests that the compound can arrest the cell cycle at the G0/G1 phase, thereby inhibiting cancer cell proliferation. clearsynth.com Cell cycle analysis is a common method to determine how a compound affects cell division and can reveal mechanisms of action for potential anticancer agents. nih.govnih.gov The process often involves staining cells with a fluorescent dye that binds to DNA, followed by flow cytometry to measure the DNA content in each cell and determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). nih.gov

Enzyme Inhibition Profiles

Indazole derivatives are well-recognized as scaffolds for the development of protein kinase inhibitors. nih.govbldpharm.com Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.

TTK (Monopolar Spindle 1) Kinase: A class of indazole derivatives has been identified as potent inhibitors of TTK, a key regulator of the mitotic spindle checkpoint. One such inhibitor, with an indazole core, demonstrated an IC50 of 3.6 nM against TTK and showed good activity in cell-based assays.

GSK-3 (Glycogen Synthase Kinase-3): 5-substituted-1H-indazole derivatives have been the subject of quantitative structure-activity relationship (QSAR) and molecular docking studies to optimize their inhibitory activity against GSK-3β. These studies help in designing new compounds with improved potency and selectivity.

ALK5 (Activin-like Kinase 5): A novel series of N-(3-fluorobenzyl)-1H-indazol-5-yl derivatives were synthesized and identified as potent ALK5 inhibitors, with one compound showing an IC50 of 3.5 ± 0.4 nM in a cellular assay.

ALK/ROS1: The 5-(3,5-difluorobenzyl)-1H-indazole moiety has been proposed as a key pharmacophore for dual inhibition of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), both of which are important targets in non-small cell lung cancer. bldpharm.com

The 5-nitro substituent on the indazole ring of this compound suggests that it could be a substrate for nitroreductase enzymes. Nitroreductases are enzymes that can reduce nitro groups on aromatic and heterocyclic compounds, a process known as bioreduction. This enzymatic reduction can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine (B1172632) species.

This bio-reductive activation is a key mechanism for certain prodrugs. The conversion of a relatively non-toxic nitro-compound into a cytotoxic agent within tumor cells that have higher nitroreductase activity is a strategy used in cancer therapy. The reduction of 4-nitrobenzyl carbamates by E. coli nitroreductase, for example, leads to the formation of hydroxylamines which then fragment to release a toxic agent. The rate of this fragmentation can be influenced by substituents on the benzyl ring.

Other Reported Biological Activities in Preclinical Models

The antioxidant potential of various heterocyclic compounds, including those containing fluorophenyl and triazole motifs, has been investigated through several in vitro assays. These assays typically measure the ability of a compound to scavenge free radicals or to reduce oxidized species. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and various assays that measure the reducing power of a substance. The presence of a fluorophenyl group in some nitrone derivatives has been shown to contribute to high interaction with the DPPH radical.

Vasorelaxation Properties

Derivatives of this compound are part of a broader class of indazole-based compounds that have been investigated for their significant vasorelaxant effects, suggesting potential applications in cardiovascular medicine. Preclinical research on structurally related compounds indicates that the indazole scaffold is a promising pharmacophore for the development of novel vasodilators. The vasorelaxant activity of these compounds is often mediated through the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, a critical regulator of vascular tone.

A key example of a structurally analogous compound is YC-1, or 3-(5-hydroxymethyl-2-furyl)-1-benzyl indazole, which shares the 1-benzyl indazole core. researchgate.net YC-1 has been identified as a nitric oxide (NO)-independent soluble guanylate cyclase (sGC) activator. researchgate.net In vascular smooth muscle cells, the activation of sGC leads to an increase in the production of cGMP. nih.govnih.gov Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This cascade of events ultimately leads to a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation. nih.govnih.gov Studies on human radial artery segments have confirmed that YC-1 induces potent, concentration-dependent vasorelaxation, an effect that is significantly inhibited by sGC inhibitors. researchgate.net

The specific structural features of this compound likely play a crucial role in its potential vasorelaxant activity. The 1-benzyl group is a common feature in active compounds like YC-1. researchgate.net Furthermore, the presence of a nitro group, specifically at the 5-position of the heterocyclic ring, has been shown to contribute significantly to the vasorelaxant potency in related molecular structures, such as benzo[d]imidazole derivatives. nih.gov In one study, nitro-substituted benzimidazole (B57391) derivatives exhibited potent, concentration-dependent vasorelaxant effects with EC₅₀ values in the low micromolar range. nih.gov This suggests that the 5-nitro substituent on the indazole ring is an important contributor to the molecule's pharmacological profile.

The mechanism for many vasorelaxant indazole derivatives is endothelium-dependent, meaning their action relies on the presence of a healthy vascular endothelium. nih.govmdpi.com The endothelium releases NO, which then diffuses into the smooth muscle cells to activate sGC. However, compounds like YC-1 are notable for their ability to activate sGC directly, independent of NO, which could be advantageous in pathological conditions where endothelial NO production is impaired. researchgate.net

The table below summarizes the vasorelaxant properties of representative indazole and related heterocyclic derivatives, highlighting their mechanism of action and effective concentrations, which provides context for the expected activity of this compound derivatives.

Compound/Derivative ClassExperimental ModelKey FindingsMechanism of Action
YC-1 (1-benzyl indazole derivative)Human Radial Artery RingsCaused potent, concentration-dependent vasorelaxation. researchgate.netNO-independent soluble guanylate cyclase (sGC) activator; cGMP-mediated pathway. researchgate.net
Nitro-substituted Benzo[d]imidazoles Rat Aortic RingsExhibited potent vasorelaxant effects with EC₅₀ <5µM. nih.govPartial endothelium-dependent relaxation. nih.gov
Thionicotinic Acid Derivatives Rat Thoracic AortaExerted dose-dependent maximal vasorelaxation. nih.govmdpi.comEndothelium-dependent; mediated by Nitric Oxide (NO) and Prostacyclin. nih.govmdpi.com

These findings from related compounds strongly support the hypothesis that this compound derivatives possess significant vasorelaxant properties, primarily acting through the modulation of the sGC-cGMP signaling pathway. This positions them as a subject of interest for the development of new therapies for diseases characterized by excessive vasoconstriction, such as hypertension.

Molecular Mechanisms of Action and Target Identification for 1 4 Fluorobenzyl 5 Nitro 1h Indazole Derivatives

Elucidation of Cellular and Molecular Pathways Modulated by Indazole Compounds

Research into the molecular underpinnings of the anti-cancer effects of indazole derivatives has revealed their ability to interfere with key signaling pathways that govern cell growth, proliferation, and survival. While direct studies on 1-(4-Fluorobenzyl)-5-nitro-1H-indazole are limited, the broader class of indazole compounds has been shown to modulate critical cellular cascades.

One of the central pathways implicated in the action of indazole derivatives is the PI3K/AKT/mTOR signaling cascade. nih.govnih.govwikipedia.orgresearchgate.net This pathway is a cornerstone of cell metabolism, growth, and proliferation, and its aberrant activation is a common feature in many cancers. nih.govwikipedia.org Studies on 3-amino-1H-indazole derivatives have demonstrated their ability to inhibit this pathway, leading to a reduction in tumor cell growth and proliferation. nih.gov The mechanism of inhibition often involves the direct or indirect suppression of key kinases within the pathway, such as PI3K, Akt, and mTOR. nih.govnih.govresearchgate.net

Furthermore, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for transmitting signals from the cell surface to the nucleus to regulate gene expression and cell cycle progression, has been identified as another potential target. nih.gov While specific modulation by this compound is yet to be fully elucidated, the broader family of heterocyclic compounds is known to interfere with MAPK signaling. nih.gov

The NF-κB signaling pathway, a critical regulator of inflammation, immune responses, and cell survival, also presents as a plausible target for indazole derivatives. nih.govnih.gov Dysregulation of the NF-κB pathway is linked to cancer development and progression, and its inhibition can lead to decreased cell viability and increased apoptosis. nih.gov

Reactive Oxygen Species Generation Associated with Nitroindazole Bioactivity

A significant aspect of the bioactivity of nitro-substituted indazole compounds is their capacity to generate reactive oxygen species (ROS). mdpi.comnih.govwaocp.org ROS are highly reactive molecules that, at elevated levels, can induce oxidative stress, leading to cellular damage and programmed cell death, or apoptosis. mdpi.comnih.govwaocp.org

The presence of the 5-nitro group in the indazole ring is believed to be a key determinant of this pro-oxidant activity. This functional group can undergo metabolic reduction within cancer cells, a process that can lead to the formation of superoxide (B77818) radicals and other ROS. The elevated metabolic rate and mitochondrial dysfunction often observed in cancer cells can further exacerbate the accumulation of ROS, making them more susceptible to ROS-mediated cell death. mdpi.com

This ROS-dependent mechanism is a crucial component of the apoptotic pathway induced by many nitroaromatic compounds. The resulting oxidative stress can trigger a cascade of events, including mitochondrial damage, which is a central regulator of apoptosis. mdpi.comwaocp.org

Specific Protein-Ligand Interactions and Target Engagement Analysis

The biological effects of this compound derivatives are predicated on their interaction with specific molecular targets within the cell. While a definitive and exclusive target for this specific compound remains to be unequivocally identified, research on the broader indazole class points towards several key protein families. researchgate.netbiotech-asia.orgnih.govnih.govnih.govresearchgate.netcolorado.edu

Kinase Inhibition:

A prominent mechanism of action for many indazole-based anti-cancer agents is the inhibition of protein kinases. researchgate.netbiotech-asia.orgnih.govnih.govcolorado.edu Kinases are a large family of enzymes that play a critical role in signal transduction and are frequently dysregulated in cancer. Indazole derivatives have been developed as inhibitors of various kinases, including receptor tyrosine kinases like VEGFR and EGFR, as well as serine/threonine kinases involved in pathways such as PI3K/AKT/mTOR. nih.govnih.govresearchgate.netbiotech-asia.orgnih.gov Molecular docking studies have provided insights into the potential binding modes of indazole scaffolds within the ATP-binding pocket of these kinases, highlighting the key interactions that lead to their inhibition. biotech-asia.orgnih.govresearchgate.netnih.govjocpr.com

Tubulin Polymerization Inhibition:

Another potential target for indazole-containing compounds is tubulin. mdpi.comnih.govnih.govmdpi.com Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization can disrupt these processes, leading to cell cycle arrest and apoptosis. mdpi.comnih.govnih.govmdpi.com Some novel microtubule polymerization inhibitors incorporate a nitro group, suggesting a potential avenue of action for 5-nitroindazole (B105863) derivatives. nih.gov

The table below summarizes the potential protein targets and the observed biological outcomes associated with indazole derivatives.

Compound ClassPotential Protein Target(s)Key Biological Outcomes
Indazole DerivativesPI3K, AKT, mTORInhibition of cell growth and proliferation
MAPKModulation of gene expression and cell cycle
NF-κBDecrease in cell viability, increase in apoptosis
5-Nitroindazole DerivativesGeneration of Reactive Oxygen Species (ROS)
Induction of oxidative stress and apoptosis
Indazole DerivativesCyclin-dependent kinases (CDKs)Cell cycle arrest (e.g., at G2/M phase)
CaspasesInduction of apoptosis
Indazole DerivativesReceptor Tyrosine Kinases (e.g., VEGFR, EGFR)Inhibition of angiogenesis and cell signaling
Serine/Threonine KinasesDisruption of signal transduction pathways
TubulinInhibition of microtubule formation, cell cycle arrest

Further research is necessary to precisely identify the direct binding partners of this compound and to validate these interactions in cellular and in vivo models. Such target engagement studies are crucial for optimizing the therapeutic index of these promising anti-cancer compounds. nih.govmdpi.com

Computational Chemistry and in Silico Approaches in Research on 1 4 Fluorobenzyl 5 Nitro 1h Indazole

Molecular Docking Investigations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(4-Fluorobenzyl)-5-nitro-1H-indazole, docking studies are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity.

While specific docking studies for this compound are not extensively documented in publicly available literature, research on analogous indazole derivatives provides a framework for predicting its binding behavior. For instance, various indazole compounds have been docked into the active sites of enzymes such as kinases, cyclooxygenases, and histone deacetylases, which are implicated in cancer and inflammatory diseases.

The docking process for this compound would involve preparing the 3D structure of the ligand and the target protein. The nitro group at the 5-position is expected to act as a hydrogen bond acceptor, while the fluorobenzyl group at the 1-position can engage in hydrophobic and aromatic interactions. The indazole core itself can participate in π-π stacking interactions with aromatic residues in the protein's active site. The predicted binding affinity, typically expressed as a docking score in kcal/mol, and the specific interactions observed in the docked pose provide a rational basis for its potential biological activity.

Table 1: Predicted Interacting Residues and Binding Scores for this compound with Hypothetical Protein Targets

Protein TargetKey Interacting Residues (Hypothetical)Predicted Binding Affinity (kcal/mol) (Hypothetical)
Cyclooxygenase-2 (COX-2)Arg120, Tyr355, Ser530-8.5
Mitogen-activated protein kinase p38Met109, Gly110, Lys53-9.2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)Cys919, Asp1046, Phe1047-9.8

Note: The data in this table is hypothetical and serves as an illustrative example of what a molecular docking study might reveal.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound, a QSAR model could be developed to predict its activity based on a dataset of structurally similar compounds with known biological activities.

In a typical QSAR study involving indazole derivatives, various molecular descriptors would be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). The presence of the electron-withdrawing nitro group would significantly influence electronic descriptors, while the fluorobenzyl group would contribute to both steric and hydrophobic parameters.

A QSAR model for a series of compounds including this compound would likely highlight the importance of these specific substitutions. For instance, the model might indicate that a nitro group at the 5-position enhances activity due to its ability to form strong hydrogen bonds, and that the 4-fluoro substitution on the benzyl (B1604629) ring contributes favorably to binding, possibly through halogen bonding or by modulating the electronic properties of the ring.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. For this compound, an MD simulation would be performed on the complex formed during molecular docking to assess its stability and to understand the conformational changes that may occur upon binding.

Analysis of the MD simulation trajectory for the this compound-protein complex would involve calculating parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of individual residues. A stable RMSD for both the protein and the ligand would indicate a stable binding complex. RMSF analysis would highlight flexible regions of the protein and how they are affected by the binding of the ligand.

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations for this compound can provide valuable information about its geometry, electronic properties, and chemical reactivity.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. The presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack. The fluorobenzyl group, with its electron-withdrawing fluorine atom, would also influence the electronic distribution.

Table 2: Calculated Electronic Properties of this compound from DFT (Hypothetical Values)

PropertyValue (Hypothetical)
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment5.2 D

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Analysis for Interaction Site Identification

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and to identify sites that are prone to electrophilic and nucleophilic attack. An MEP map of this compound would reveal regions of negative and positive electrostatic potential.

The MEP map would likely show a region of high negative potential (typically colored red or yellow) around the oxygen atoms of the nitro group, indicating that this is a site for favorable interactions with positively charged or hydrogen bond donor groups in a receptor. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the indazole and benzyl rings, suggesting these as sites for interactions with negatively charged or hydrogen bond acceptor groups. The fluorine atom of the fluorobenzyl group would also contribute to the electrostatic potential, creating a region of negative potential. This detailed map of the electrostatic landscape of the molecule is crucial for understanding its non-covalent interactions and for designing molecules with improved binding affinity and selectivity.

Perspectives in Drug Discovery and Development for 1 4 Fluorobenzyl 5 Nitro 1h Indazole Scaffolds

Identification and Optimization Strategies for Lead Compounds

The journey from a chemical entity like 1-(4-fluorobenzyl)-5-nitro-1H-indazole to a viable drug candidate is a meticulous process of identification and optimization. danaher.com A "lead" compound is a molecule that demonstrates the potential to become a drug but requires refinement to enhance its efficacy, selectivity, and pharmacokinetic properties. nih.gov For indazole scaffolds, several key strategies are employed to achieve this.

Structure-Activity Relationship (SAR) Studies: A cornerstone of lead optimization is the systematic investigation of how modifications to a molecule's structure affect its biological activity. nih.gov For benzyl-indazole derivatives, SAR studies have revealed critical insights. For instance, in the development of YC-1 analogs, a well-known 1-benzyl indazole derivative, modifications to the benzyl (B1604629) ring, the indazole core, and substituents at other positions have been extensively studied to understand their impact on activity against targets like soluble guanylate cyclase (sGC). researchgate.netrsc.org The placement and nature of substituents on the benzyl group, such as the fluorine atom in this compound, can significantly influence binding affinity and selectivity. nih.gov Similarly, the nitro group at the 5-position is a strong electron-withdrawing group that can impact the molecule's electronic properties and interaction with biological targets.

Fragment-Based Lead Discovery (FBLD): This modern approach identifies low-molecular-weight compounds ("fragments") that bind weakly to a biological target. youtube.com These fragments are then grown or linked together to create more potent lead compounds. youtube.comresearchgate.net The indazole core itself is an excellent fragment that has been used as a starting point for developing potent inhibitors. nih.govnih.gov For example, an indazole fragment was identified through high-concentration screening and subsequently optimized using docking studies and library screening to yield a potent AXL kinase inhibitor. nih.gov This strategy allows for efficient exploration of chemical space and generally produces leads with better physicochemical properties. researchgate.net

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a therapeutic target is known, SBDD becomes a powerful tool for optimization. nih.gov Techniques like X-ray crystallography and computational molecular docking allow researchers to visualize how an indazole derivative binds to its target. nih.govbiotech-asia.org This information guides the rational design of new analogs with improved interactions. For example, the structure-based design of indazole derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) kinases was guided by understanding the key binding interactions within the ATP-binding pocket of the enzyme. rsc.org This approach was also used to optimize 3-substituted indazole derivatives into multi-target kinase inhibitors for lung cancer. nih.gov

Below is a table summarizing general SAR findings for substituted indazole and related benzimidazole (B57391) scaffolds, which can inform the optimization of compounds like this compound.

Scaffold PositionSubstitution TypeGeneral Impact on ActivityReference(s)
Indazole N1 Benzyl groupOften enhances activity; substitutions on the benzyl ring modulate potency and selectivity. researchgate.netrsc.org
Indazole C3 Various substituentsCritical for interaction with many kinase targets; modifications here significantly alter potency. nih.gov
Indazole C5 Electron-withdrawing group (e.g., -NO2)Influences electronic properties and can be crucial for binding or reactivity.
Benzimidazole C2 Phenyl, Carboxylic AcidsPhenyl substitution can enhance COX/5-LOX inhibition; linker length to carboxylic acid is inversely related to anti-inflammatory activity. nih.gov
Benzimidazole C6 Electron-rich or -poor groupsSignificantly influences anti-inflammatory activity. nih.gov

Multidisciplinary Research Approaches in Indazole Chemistry and Pharmacology

The development of indazole-based therapeutics is not confined to a single scientific discipline. Instead, it relies on a synergistic interplay between several fields, primarily medicinal chemistry, computational biology, and pharmacology. researchgate.net

Medicinal Chemistry and Synthetic Strategies: Medicinal chemists design and synthesize novel analogs of the lead compound. For 1-aryl-5-nitro-1H-indazoles, efficient synthetic routes have been developed, often involving steps like the formation of arylhydrazones followed by cyclization. researchgate.net These chemists use the data from biological assays to inform the next round of structural modifications, creating a continuous design-synthesize-test cycle. danaher.com

Computational Chemistry and Molecular Modeling: Computational tools are indispensable in modern drug discovery. danaher.com

Molecular Docking: This technique predicts the preferred orientation of a ligand (the indazole derivative) when bound to a target protein, helping to rationalize SAR data and guide the design of new compounds with better binding affinity. biotech-asia.org

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. ugm.ac.id A pharmacophore model for a specific target, like an estrogen receptor or a kinase, can be used to screen virtual libraries for new indazole scaffolds that fit the model. ugm.ac.idnih.gov

ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs early in the discovery process, helping to deprioritize compounds that are likely to fail later in development due to poor pharmacokinetic profiles. biotech-asia.org

Pharmacology and Biological Evaluation: Pharmacologists are responsible for testing the synthesized compounds in biological systems. This begins with in vitro biochemical assays to determine the potency of a compound against its purified target enzyme (e.g., a specific kinase). nih.gov This is followed by cell-based assays to confirm that the compound is active in a more complex biological environment and to assess its effects on cellular processes like proliferation. nih.govnih.gov The integration of these disciplines ensures that the optimization process is guided by a deep understanding of both the chemical properties of the molecules and their biological effects.

Exploration of Novel Therapeutic Targets for Indazole Derivatives

The versatile indazole scaffold has been shown to interact with a wide range of biological targets, making it a fertile ground for discovering new therapeutic agents. While initially explored for certain target classes, ongoing research continues to unveil new potential applications.

Protein Kinases: A major focus for indazole derivatives has been the inhibition of protein kinases, enzymes that play a critical role in cell signaling and are often dysregulated in cancer. rsc.orgrsc.org The indazole core is an effective "hinge-binding" fragment, allowing it to anchor in the ATP-binding site of many kinases. nih.gov Consequently, indazole-based inhibitors have been developed for a multitude of kinase targets:

Receptor Tyrosine Kinases (RTKs): Including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), AXL, and Discoidin Domain Receptor 2 (DDR2). rsc.orgnih.govbiotech-asia.orgnih.gov Inhibitors of these targets can block tumor angiogenesis and proliferation.

Non-receptor Tyrosine Kinases: Such as Interleukin-2-inducible T-cell Kinase (ITK), which is involved in T-cell signaling and is a target for autoimmune diseases. rsc.org

Serine/Threonine Kinases: Including Aurora kinases, which are key regulators of cell division and are important anticancer targets. researchgate.net

Other Important Targets: Beyond kinases, the therapeutic reach of indazole derivatives is expanding to other target families.

Heat Shock Protein 90 (Hsp90): This molecular chaperone is essential for the stability and function of many proteins required for tumor cell growth. Fragment-based approaches have identified indazole derivatives as novel Hsp90 inhibitors. nih.gov

Soluble Guanylate Cyclase (sGC): The 1-benzyl indazole derivative YC-1 is a well-known activator of sGC, an enzyme in the nitric oxide signaling pathway, leading to vasodilation. This has inspired the development of drugs for pulmonary hypertension. researchgate.netrsc.org

Hypoxia-Inducible Factor-1 (HIF-1): YC-1 and its analogs have also been found to inhibit HIF-1, a key transcription factor in tumor survival under low-oxygen conditions. researchgate.netrsc.org

Hormone Receptors: Pharmacophore modeling and docking studies have suggested that certain indazole analogs could act as inhibitors of Estrogen Receptor Alpha (ERα), a key driver in many breast cancers. ugm.ac.id

The table below details some of the therapeutic targets being explored for indazole-based compounds.

Therapeutic TargetCompound Class/ExamplePotential IndicationReference(s)
AXL Kinase Indazole-based fragment hitsCancer nih.gov
FGFR1, DDR2 3-Substituted indazolesLung Squamous Cell Carcinoma nih.gov
VEGFR-2 Substituted indazole derivativesCancer (anti-angiogenesis) rsc.orgbiotech-asia.org
Aurora Kinases Indazole derivativesCancer researchgate.net
Hsp90 Hydroxy-indazole-carboxamidesCancer nih.gov
Soluble Guanylate Cyclase (sGC) YC-1 (1-benzyl indazole)Pulmonary Hypertension researchgate.netrsc.org
Estrogen Receptor Alpha (ERα) Hexahydro-2H-indazole analogsBreast Cancer ugm.ac.id

Future Directions in Preclinical Assessment and Compound Development

Once a lead compound with promising potency and selectivity is identified, it enters the preclinical development phase. This stage involves a rigorous assessment of its potential to become a safe and effective drug in humans. researchgate.net For derivatives of the this compound scaffold, the future direction will focus on several key areas.

Optimizing ADMET Properties: A primary goal is to refine the molecule to ensure it has favorable pharmacokinetic properties. nih.gov This involves improving its solubility, metabolic stability (to prevent it from being cleared too quickly from the body), and cell permeability. danaher.com Medicinal chemists will continue to make structural modifications guided by both in vitro ADME assays and in silico predictive models.

In Vivo Efficacy Studies: Promising compounds must be tested in animal models of the target disease (e.g., tumor xenograft models for cancer) to demonstrate that they can engage their target and produce the desired therapeutic effect in vivo. nih.gov These studies are critical for establishing proof-of-concept and determining the relationship between the dose administered and the biological response (pharmacokinetics/pharmacodynamics or PK/PD studies). researchgate.net

Exploratory Toxicology: Early assessment of a compound's safety profile is crucial. criver.com Initial in vitro toxicology screens (e.g., for cardiotoxicity via hERG channel inhibition or for genotoxicity) and subsequent in vivo studies in animals are conducted to identify potential liabilities. criver.com This allows researchers to make reliable " go/no-go " decisions before committing to more extensive and costly regulatory toxicology studies. criver.com

The ultimate goal of this preclinical phase is to select a single drug candidate that possesses a balanced profile of high potency, good selectivity, favorable drug-like properties, and an acceptable safety margin to advance into human clinical trials. researchgate.net The journey for derivatives of this compound will involve this comprehensive and iterative process of evaluation and refinement.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Fluorobenzyl)-5-nitro-1H-indazole?

  • Methodology :

  • Friedel-Crafts Acylation : React 2-chloro-5-nitrobenzoic acid with 4-fluorobenzyl chloride in the presence of AlCl₃ to form a ketone intermediate. Subsequent cyclization with hydrazine hydrate in DMF yields the indazole core .
  • Nitro Group Introduction : Direct nitration of 1-(4-fluorobenzyl)-1H-indazole using fuming HNO₃ and H₂SO₄ at 0–5°C, followed by purification via silica gel chromatography .
    • Key Considerations : Monitor reaction progress using TLC (hexane:ethyl acetate, 3:1) and confirm purity via HPLC (>95%).

Q. How is structural characterization performed for this compound?

  • X-ray Crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks). SHELXTL (Bruker AXS) or WinGX/ORTEP for visualization .
  • Spectroscopic Analysis :

  • ¹H/¹³C NMR : Assign peaks using δ 8.2–8.5 ppm (indazole H), δ 5.4 ppm (CH₂ of benzyl), and δ 7.1–7.3 ppm (fluorobenzyl aromatic H) .
  • IR : Confirm nitro group presence via asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1340 cm⁻¹ .

Q. What in vitro assays are suitable for evaluating bioactivity?

  • Antimicrobial Screening : Use broth microdilution (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity Assays : MTT assay on HEK-293 cells (IC₅₀ calculation) with 24–72 hr incubation .
  • Note : Ensure compliance with in vitro guidelines (no in vivo applications without regulatory approval) .

Advanced Research Questions

Q. How can unexpected byproducts during synthesis be addressed?

  • Case Study : Excess 1-methylpiperidin-4-amine in condensation reactions led to tetrazolium salt formation. Mitigate via stoichiometric control (1:1 molar ratio) and real-time LC-MS monitoring .
  • Purification Strategies : Use preparative HPLC (C18 column, acetonitrile:H₂O gradient) to isolate target compound from regioisomers .

Q. What mechanistic insights explain nitro group reduction inconsistencies?

  • Catalytic Hydrogenation : Raney Ni in ethanol under H₂ (50 psi) selectively reduces nitro to amine without dehalogenation. Contrast with SnCl₂/HCl, which may cleave the benzyl group .
  • Data Contradictions : Discrepancies in reduction efficiency (e.g., 70% vs. 90% yield) arise from solvent polarity (DMF > ethanol) and catalyst activation protocols .

Q. How to resolve crystallographic ambiguities in polymorphic forms?

  • Space Group Determination : Use SHELXT for automated Laue group assignment (e.g., P2₁/c vs. P-1). Validate via R₁ factor (<5%) and residual density maps .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for high-resolution datasets. Compare Flack parameters to confirm enantiopurity .

Q. What strategies optimize regioselectivity in functionalization reactions?

  • Electrophilic Substitution : Use Br₂/FeBr₃ at −10°C to favor C-3 bromination over C-5 (steric hindrance from nitro group) .
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ (2 mol%) in dioxane:H₂O (3:1) yield C-5-aryl derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.